

# The Industrial Versatility of Nitrogen Oxoacids: A Technical Guide

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## Compound of Interest

Compound Name: Azinic acid

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This technical guide provides an in-depth exploration of the significant industrial applications of key nitrogen oxoacids: nitric acid ( $\text{HNO}_3$ ), nitrous acid ( $\text{HNO}_2$ ), and the highly reactive peroxy nitrous acid ( $\text{HOONO}$ ). This document details their roles in large-scale chemical synthesis, materials science, and emerging applications, supported by quantitative data, established industrial processes, and visualizations of core chemical pathways.

## Nitric Acid ( $\text{HNO}_3$ ): The Workhorse of the Chemical Industry

Nitric acid stands as one of the most critical inorganic acids in the chemical industry, primarily produced via the Ostwald process. Its strong acidic and oxidizing properties make it indispensable in a vast array of industrial processes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Core Industrial Applications

The primary industrial applications of nitric acid are dominated by the fertilizer and explosives industries. It is also a crucial reagent in the synthesis of polymers and other specialty organic compounds.[\[4\]](#)[\[5\]](#)

- Fertilizer Production: A staggering 75-80% of global nitric acid production is dedicated to the manufacturing of nitrogen-based fertilizers.[\[4\]](#)[\[6\]](#) The principal product is ammonium nitrate ( $\text{NH}_4\text{NO}_3$ ), formed by the acid-base reaction of nitric acid with ammonia.[\[4\]](#)

- Explosives Manufacturing: Nitric acid is a key component in the synthesis of numerous explosives through the nitration of organic compounds. Notable examples include nitroglycerin, trinitrotoluene (TNT), and nitroguanidine.[7][8]
- Polymer Precursors: The synthesis of adipic acid, a precursor to Nylon 6,6, involves the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid.[9][10][11] It is also used in the production of toluene diisocyanate (TDI) for polyurethane manufacturing.[12]
- Metal Treatment: In metallurgy, nitric acid is employed for pickling and cleaning stainless steel, as well as for etching metals.[7][9] A mixture of nitric acid and hydrochloric acid, known as aqua regia, is capable of dissolving noble metals like gold and platinum.[13]
- Rocket Propellants: Fuming nitric acid serves as an oxidizer in liquid-fueled rockets.[5][7]

## Quantitative Data on Nitric Acid Production

Parameter	Value/Range	Notes
Global Production	Over 60 million metric tons annually	Primarily for fertilizer production.
Ostwald Process NH <sub>3</sub> to NO Yield	93-98%	Dependent on catalyst (Pt-Rh gauze) and conditions.[9]
Typical Plant Capacity	300 - 1,000 tons per day	Representative capacities for modern nitric acid plants.[4]
Final Acid Concentration (Ostwald)	55-68% (by weight)	This is the azeotropic concentration with water.[9][13]
Concentrated Nitric Acid	>86% (fuming nitric acid)	Requires dehydration, often with sulfuric acid.[5][13]

## Experimental Protocol: The Ostwald Process

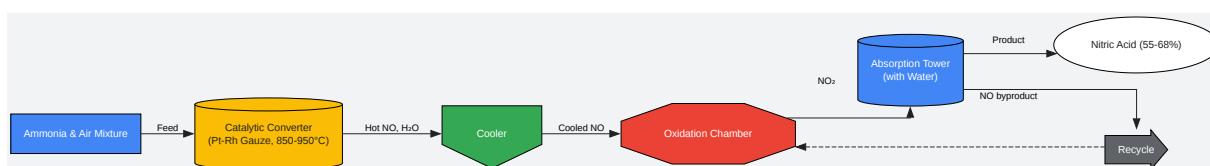
The industrial production of nitric acid is dominated by the Ostwald process, which involves three main stages.[1][2]

- Catalytic Oxidation of Ammonia: A pre-heated mixture of ammonia (NH<sub>3</sub>) and air (in a 1:8 to 1:10 ratio by volume) is passed over a platinum-rhodium catalyst gauze at high temperatures

(850-950°C) and pressures (4-10 atm).[13][14][15] This highly exothermic reaction forms nitric oxide (NO) and water.

- $4\text{NH}_3(\text{g}) + 5\text{O}_2(\text{g}) \rightarrow 4\text{NO}(\text{g}) + 6\text{H}_2\text{O}(\text{g})$
- Oxidation of Nitric Oxide: The hot nitric oxide gas is cooled to a much lower temperature (around 50°C), where it spontaneously oxidizes with excess oxygen from the air to form nitrogen dioxide (NO<sub>2</sub>).[13]
  - $2\text{NO}(\text{g}) + \text{O}_2(\text{g}) \rightarrow 2\text{NO}_2(\text{g})$
- Absorption in Water: The nitrogen dioxide is then fed into an absorption tower where it reacts with water in the presence of more air to form nitric acid (HNO<sub>3</sub>).[2][14] The nitric oxide produced in this step is recycled back into the oxidation chamber.[3]
  - $3\text{NO}_2(\text{g}) + \text{H}_2\text{O}(\text{l}) \rightarrow 2\text{HNO}_3(\text{aq}) + \text{NO}(\text{g})$

## Visualization: The Ostwald Process Workflow



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Caption: Workflow of the industrial Ostwald process for nitric acid production.

## Nitrous Acid (HNO<sub>2</sub>): A Key Intermediate in Synthesis

Nitrous acid is an unstable, weak acid that is typically prepared in situ for immediate use in industrial chemical synthesis.[\[16\]](#) Its primary application lies in the production of diazonium salts from aromatic amines, which are crucial intermediates for the synthesis of azo dyes.

## Core Industrial Applications

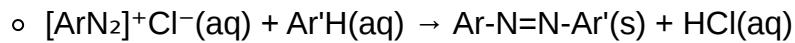
- **Azo Dye Synthesis:** The diazotization of primary aromatic amines with nitrous acid to form diazonium salts, followed by coupling with a suitable aromatic compound (like a phenol or another amine), is the cornerstone of the azo dye industry.[\[16\]](#)
- **Chemical Synthesis:** Diazonium salts are versatile intermediates in organic synthesis, allowing for the introduction of various functional groups onto an aromatic ring through reactions like the Sandmeyer and Gattermann reactions.
- **Adipic Acid Production:** One of the commercial routes to adipic acid involves the reaction of ketones with nitrous acid to form oximes, which are then further processed.

## Experimental Protocol: Industrial Azo Dye Synthesis (General)

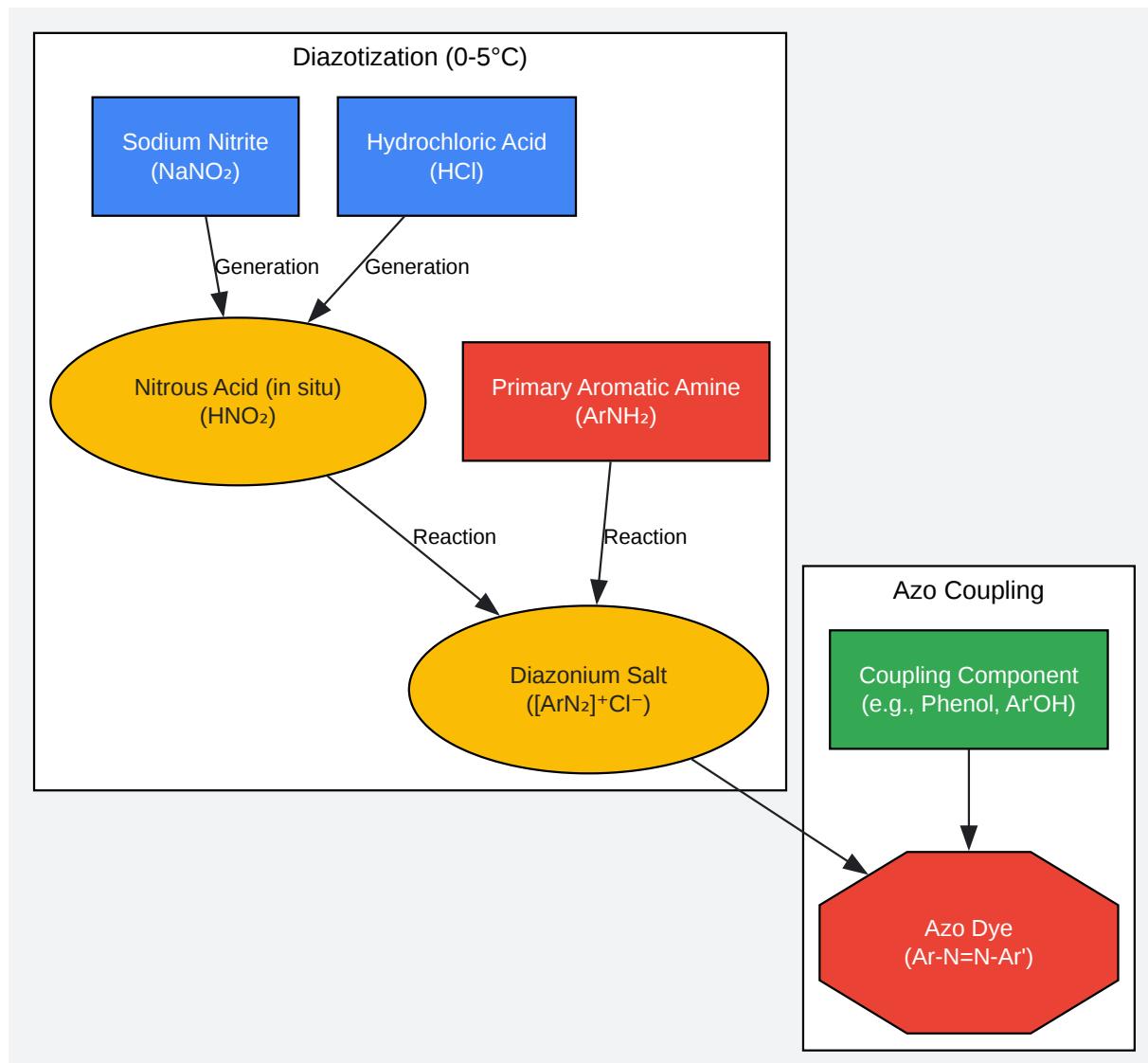
The synthesis of azo dyes is a two-step process: diazotization and coupling.

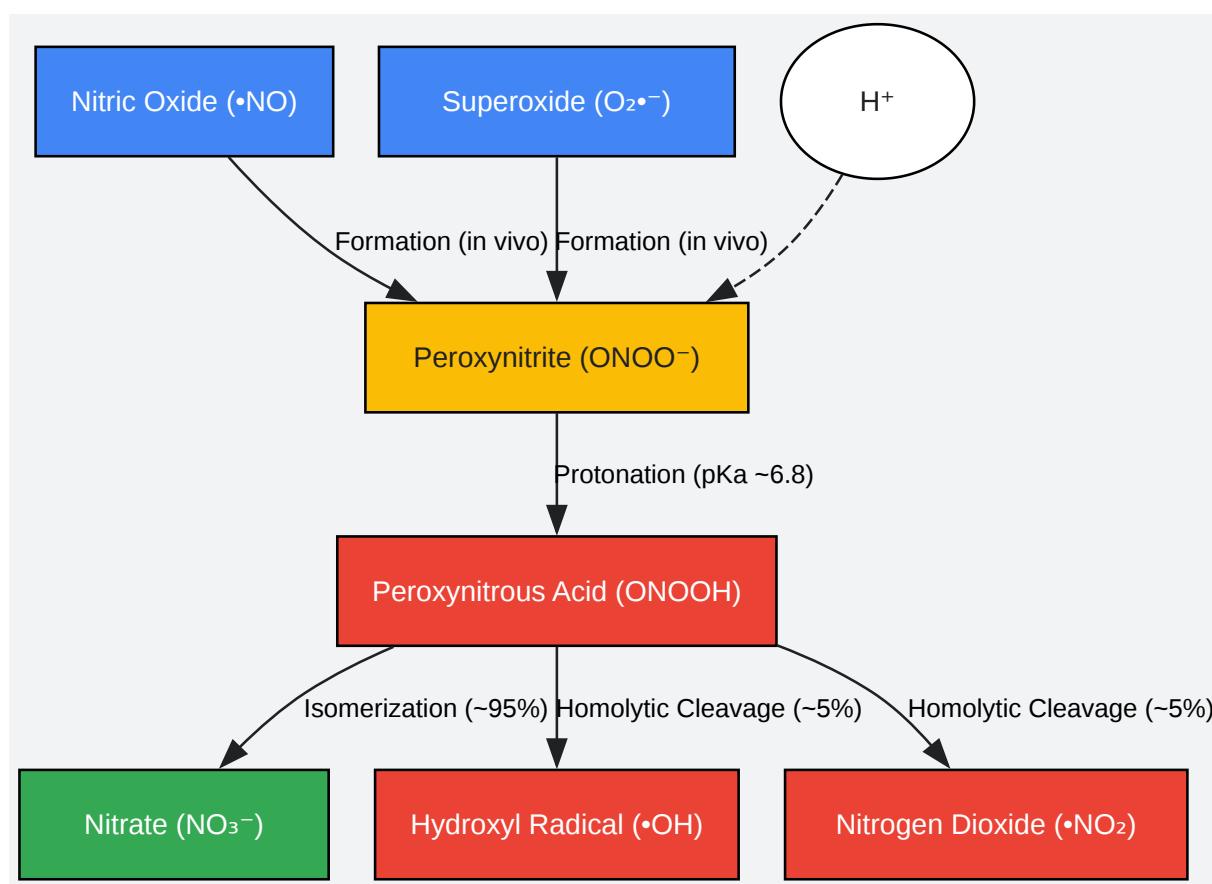
- **In Situ Generation of Nitrous Acid:** Nitrous acid is generated by reacting sodium nitrite ( $\text{NaNO}_2$ ) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to prevent the decomposition of the unstable nitrous acid.[\[16\]](#)
  - $\text{NaNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{HNO}_2(\text{aq}) + \text{NaCl}(\text{aq})$
- **Diazotization:** A primary aromatic amine, dissolved in the same acidic solution, reacts with the freshly formed nitrous acid to produce a diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.[\[16\]](#)
  - $\text{ArNH}_2(\text{aq}) + \text{HNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow [\text{ArN}_2]^+ \text{Cl}^-(\text{aq}) + 2\text{H}_2\text{O}(\text{l})$
- **Azo Coupling:** The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aromatic amine). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The pH

of the coupling reaction is critical and is adjusted depending on the nature of the coupling component.



## Visualization: Azo Dye Synthesis Pathway





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